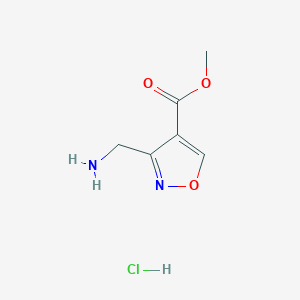
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes an oxazole ring, an aminomethyl group, and a carboxylate ester group. Its unique properties make it a valuable substance in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the oxazole ring or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical processes.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its properties can be harnessed to develop new products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved can vary, but often include binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Methyl 3-(aminomethyl)benzoate: This compound shares a similar structure but lacks the oxazole ring.
3-Aminomethyl-2-aminomethylpropanoate: Another related compound with different functional groups.
Uniqueness: Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is unique due to its combination of the oxazole ring and the aminomethyl group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable substance for research and development.
Properties
IUPAC Name |
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERCKUIHXTEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
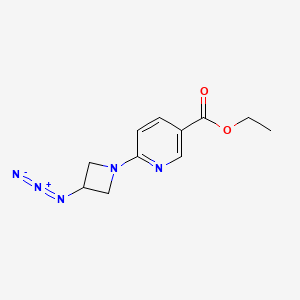
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
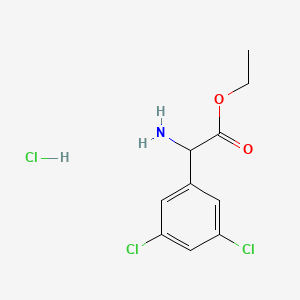
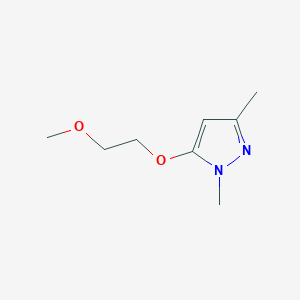
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)

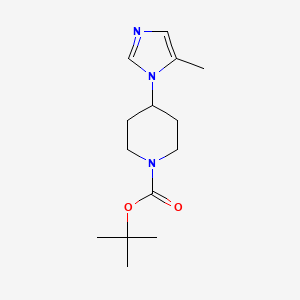
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
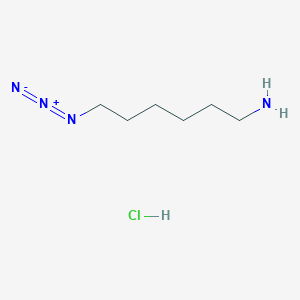
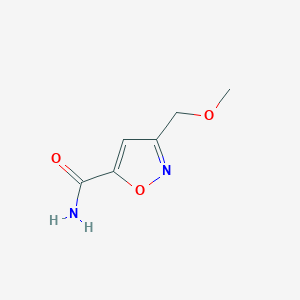
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)
